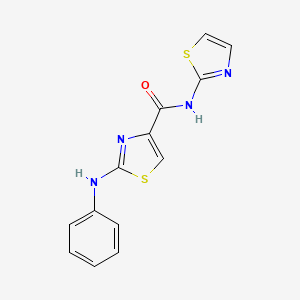

2-(phenylamino)-N-(thiazol-2-yl)thiazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(phenylamino)-N-(thiazol-2-yl)thiazole-4-carboxamide is a compound that has garnered interest in the scientific community due to its potential applications in various fields, including chemistry, biology, and medicine. This compound features a thiazole ring, which is known for its biological activity and is often found in pharmaceuticals and agrochemicals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(phenylamino)-N-(thiazol-2-yl)thiazole-4-carboxamide typically involves the reaction of thiazole derivatives with phenylamine under specific conditions. One common method includes the use of thionyl chloride to activate the carboxylic acid group, followed by the introduction of the phenylamine group. The reaction conditions often require a controlled temperature and the presence of a catalyst to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product.

Analyse Des Réactions Chimiques

Core Thiazole Ring Formation

The thiazole scaffold is typically synthesized via Hantzsch thiazole synthesis or modified condensation reactions. For analogs of this compound:

-

Key reagents : 1-methylthiourea reacts with α-haloketones (e.g., 2-chloro-1-phenylethanone) under basic conditions (pyridine or EtOH) to form the thiazole core .

-

Substituent introduction : Methyl or cyclopropyl groups at the C4 position are introduced using brominated intermediates (e.g., 2-bromo-1-cyclopropylethanone) .

Example reaction :

1-Methylthiourea + 2-chloro-1-phenylethanone → N-methyl-4-phenylthiazol-2-amine .

Carboxamide Functionalization

The carboxamide group at C4 is installed via amide coupling or hydrolysis-condensation :

-

Coupling agents : EDCI/HOBt or DIPEA facilitate the reaction between thiazole-4-carboxylic acid derivatives and amines (e.g., thiazol-2-amine) .

-

Protection strategies : tert-butoxycarbonyl (Boc) groups protect reactive amines during synthesis, as seen in ethyl 2-amino-4-carboxylate intermediates .

Typical conditions :

Ethyl 2-amino-thiazole-4-carboxylate → Hydrolysis → Acid intermediate → EDCI/HOBt coupling with thiazol-2-amine .

Phenylamino Group Installation

The C2-phenylamino moiety is introduced via microwave-assisted Ullmann coupling or nucleophilic aromatic substitution :

-

Reagents : Phenylguanidines react with brominated thiazoles under microwave irradiation (140°C, 45 min) .

-

Steric effects : Bulky substituents (e.g., cyclopentyl) at the amino site reduce CDK inhibition activity but enhance selectivity .

Optimized protocol :

5-Substituted-4-thiazolpyrimidine + Phenylguanidine → Microwave → 2-(Phenylamino)thiazole derivative .

C4-Methyl vs. Trifluoromethyl

-

Methyl : Enhances hydrophobic interactions with kinase residues (e.g., CDK2 Phe80) .

-

Trifluoromethyl : Improves potency (GI₅₀ = 1–69 nM) but reduces selectivity due to increased CDK1/2 binding .

C2-Amino Substitutions

Synthetic Challenges and Solutions

| Challenge | Solution | Reference |

|---|---|---|

| Amino group interference | Boc protection/deprotection | |

| Low coupling efficiency | Microwave-assisted reactions (140°C) | |

| Poor solubility | Trifluoromethyl or cyclopropyl substituents |

Applications De Recherche Scientifique

Antimicrobial Activity

Thiazole derivatives, including 2-(phenylamino)-N-(thiazol-2-yl)thiazole-4-carboxamide, have shown promising antimicrobial properties. Studies have demonstrated that modifications in the thiazole structure can lead to enhanced activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Evaluation

A study synthesized a series of thiazole derivatives and evaluated their antimicrobial activity using the Minimum Inhibitory Concentration (MIC) method. The results indicated that compounds with electron-withdrawing groups exhibited higher antibacterial efficacy against strains such as Bacillus subtilis and Aspergillus niger .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| 4e | 15 | High |

| 4f | 20 | Moderate |

| 4k | 10 | High |

| 4l | 25 | Moderate |

Anticancer Activity

The anticancer potential of this compound has been investigated extensively. Thiazole derivatives have been synthesized and tested against various cancer cell lines, showing significant cytotoxic effects.

Case Study: Cytotoxicity Evaluation

In vitro studies assessed the cytotoxicity of synthesized thiazole derivatives against human cancer cell lines such as MCF-7 (breast cancer), Hep-G2 (liver cancer), and SKNMC (neuroblastoma). The results indicated that certain derivatives displayed IC50 values comparable to standard chemotherapy agents like doxorubicin .

| Cell Line | Compound | IC50 (µM) | Comparison to Doxorubicin |

|---|---|---|---|

| MCF-7 | 4a | 12 | Higher |

| Hep-G2 | 4b | 18 | Comparable |

| SKNMC | 4c | 22 | Lower |

Anticonvulsant Activity

The anticonvulsant properties of thiazole derivatives have also been explored. Compounds similar to this compound have shown protective effects in seizure models.

Case Study: Anticonvulsant Screening

Research has highlighted the efficacy of thiazole derivatives in animal models for seizure protection. Compounds were evaluated using the electroshock seizure test, revealing promising results with high protection indices .

| Compound | ED50 (mg/kg) | TD50 (mg/kg) | Protection Index |

|---|---|---|---|

| Analogue A | 18.4 | 170.2 | 9.2 |

| Analogue B | 24.0 | 150.0 | 6.25 |

Mécanisme D'action

The mechanism of action of 2-(phenylamino)-N-(thiazol-2-yl)thiazole-4-carboxamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit the enzyme pantothenate synthetase in Mycobacterium tuberculosis, which is essential for the synthesis of coenzyme A . This inhibition disrupts the metabolic processes of the bacteria, leading to their death.

Comparaison Avec Des Composés Similaires

2-(phenylamino)-N-(thiazol-2-yl)thiazole-4-carboxamide can be compared with other thiazole derivatives, such as:

Imidazo-[2,1-b]-thiazole: Known for its antimicrobial activity.

Benzo-[d]-imidazo-[2,1-b]-thiazole: Also known for its antimicrobial properties.

The uniqueness of this compound lies in its specific structure, which allows it to interact with different molecular targets and exhibit a range of biological activities.

Activité Biologique

The compound 2-(phenylamino)-N-(thiazol-2-yl)thiazole-4-carboxamide is part of a broader class of thiazole derivatives, which have garnered attention for their diverse biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its anticancer and antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring system, which is known for its role in various pharmacological activities. The presence of both phenyl and thiazole moieties contributes to its potential bioactivity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound.

- Inhibition of CDK9 : The compound has been shown to inhibit cyclin-dependent kinase 9 (CDK9), which plays a crucial role in regulating transcription by RNA polymerase II. Inhibition of CDK9 leads to reduced expression of anti-apoptotic proteins like Mcl-1, subsequently triggering apoptosis in cancer cells .

- Cell Cycle Arrest : Treatment with this compound results in cell cycle arrest, particularly at the G2/M phase, leading to decreased proliferation in various cancer cell lines .

Case Studies

-

Cell Viability Assays : In vitro studies demonstrated that the compound significantly reduces viability in cancer cell lines such as LoVo and MCF-7. The IC50 values indicate potent activity, with values below 50 µM observed in some assays .

Cell Line IC50 (µM) Treatment Duration LoVo <50 48 hours MCF-7 <50 48 hours - Apoptosis Induction : Flow cytometry analyses revealed that treatment with the compound leads to increased apoptosis rates in treated cells compared to controls .

Antimicrobial Activity

The thiazole derivatives also exhibit promising antimicrobial properties, particularly against Mycobacterium tuberculosis .

The compound's activity against M. tuberculosis is attributed to its ability to disrupt bacterial protein synthesis without involving iron chelation mechanisms .

Efficacy Studies

-

Minimum Inhibitory Concentration (MIC) : Various analogs of thiazole derivatives have shown sub-micromolar MIC values against M. tuberculosis, indicating strong antibacterial potential.

Compound MIC (µg/mL) Selectivity Index This compound <1 26

Structure-Activity Relationships (SAR)

The biological activity of thiazole derivatives is highly dependent on their structural features:

-

Substituents on Thiazole Ring : The introduction of various substituents at the C-2 and C-4 positions of the thiazole ring significantly affects both anticancer and antimicrobial activities. Lipophilic groups enhance potency against M. tuberculosis while maintaining selectivity .

- For instance, substitutions that increase electron density on the aromatic rings tend to enhance cytotoxicity against cancer cells.

- Phenyl Group Modifications : Variations in the phenyl group can lead to significant changes in biological activity, emphasizing the importance of careful design in drug development .

Propriétés

IUPAC Name |

2-anilino-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4OS2/c18-11(17-12-14-6-7-19-12)10-8-20-13(16-10)15-9-4-2-1-3-5-9/h1-8H,(H,15,16)(H,14,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFRXTPDWBNTXMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC(=CS2)C(=O)NC3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.